3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 6-(4-methylbenzenesulfonamido)hexanoate is a complex organic compound that combines a chromenone core with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 6-(4-methylbenzenesulfonamido)hexanoate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Sulfonamide Group: The sulfonamide group can be attached through a nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride and an amine-functionalized hexanoic acid derivative.
Esterification: The final step involves the esterification of the chromenone core with the sulfonamide-functionalized hexanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and protein binding.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a chromenone core and sulfonamide group can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The chlorophenyl group may enhance binding affinity through additional hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 6-(4-methylbenzenesulfonamido)butanoate
- 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 6-(4-methylbenzenesulfonamido)pentanoate
- 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 6-(4-methylbenzenesulfonamido)heptanoate
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 6-(4-methylbenzenesulfonamido)hexanoate lies in its specific combination of functional groups, which may impart unique biological activities and chemical reactivity compared to its analogs. The length of the hexanoate chain may also influence its solubility, bioavailability, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C28H26ClNO6S |
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Molecular Weight |
540.0 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C28H26ClNO6S/c1-19-6-13-23(14-7-19)37(33,34)30-16-4-2-3-5-27(31)36-22-12-15-24-26(17-22)35-18-25(28(24)32)20-8-10-21(29)11-9-20/h6-15,17-18,30H,2-5,16H2,1H3 |
InChI Key |
ZWDSCSKZAKVYSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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